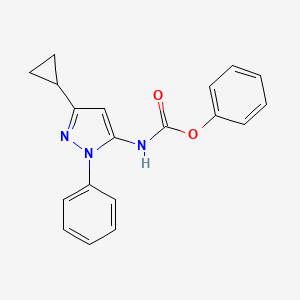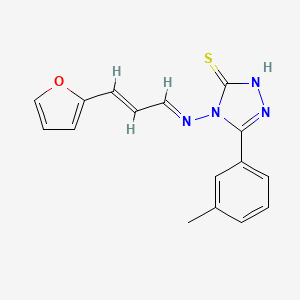
1,3-Dimethyl-7-(4-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-7-(4-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, such as methyl, benzyl, and methylthio groups. These substitutions confer distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-7-(4-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the purine core: This can be achieved through the condensation of appropriate amines and formamides under acidic or basic conditions.
Introduction of methyl groups: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Thiomethylation: The methylthio group can be introduced using methylthiolating agents such as methylthiol chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-7-(4-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylthio groups using nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-7-(4-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-7-(4-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
Uniqueness
1,3-Dimethyl-7-(4-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitutions, which confer distinct chemical properties and potential biological activities not found in other similar compounds.
Propiedades
Número CAS |
476480-12-3 |
|---|---|
Fórmula molecular |
C16H18N4O2S |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-methylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C16H18N4O2S/c1-10-5-7-11(8-6-10)9-20-12-13(17-15(20)23-4)18(2)16(22)19(3)14(12)21/h5-8H,9H2,1-4H3 |
Clave InChI |
DQTOFTOTHFFPOE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN2C3=C(N=C2SC)N(C(=O)N(C3=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12044943.png)

![1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-7-carboxylic acid](/img/structure/B12044950.png)
![(2E)-3-chloro-3-[4-(methyloxy)phenyl]-2-propenenitrile](/img/structure/B12044957.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12044962.png)
![3-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044965.png)



![N-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine](/img/structure/B12044995.png)
